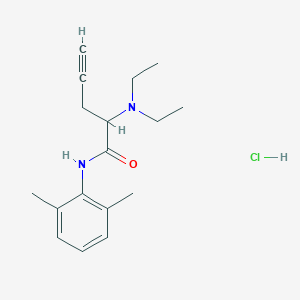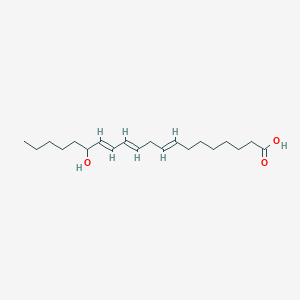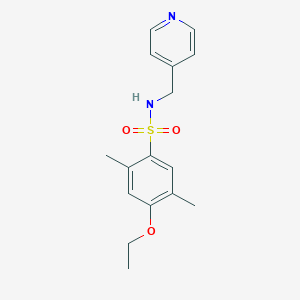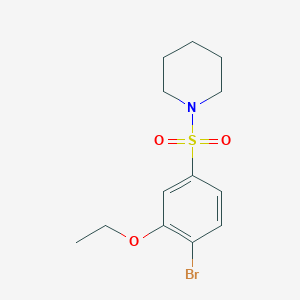
2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether, also known as BIPPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIPPO is a sulfonamide-based compound that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. 2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In addition, 2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether has been shown to bind to specific receptors in the body, including the serotonin 5-HT1A receptor, leading to the modulation of neurotransmitter release.
Biochemical and Physiological Effects
2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that 2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether inhibits the growth of cancer cells and reduces the production of inflammatory cytokines. In vivo studies have shown that 2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether reduces inflammation and pain in animal models of arthritis and cancer. 2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether has several advantages for lab experiments, including its high purity, stability, and solubility in different solvents. It is also easy to synthesize using different methods, leading to high yields. However, 2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether has some limitations, including its cost and potential toxicity. 2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether should be handled with care and used in accordance with safety guidelines.
Zukünftige Richtungen
There are several future directions for the study of 2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether. One direction is the development of new drugs based on the 2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether scaffold for the treatment of different diseases. Another direction is the synthesis of new materials using 2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether as a building block, leading to the formation of new materials with unique properties. In addition, the study of the mechanism of action of 2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether and its interactions with specific enzymes and receptors in the body can lead to the development of new therapeutic targets and drugs.
Synthesemethoden
2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether has been synthesized using different methods, including the reaction of 2-bromo-5-nitrophenyl ethyl ether with piperidine-1-sulfonyl chloride, followed by reduction with iron powder. Another method involves the reaction of 2-bromo-5-nitrophenyl ethyl ether with piperidine-1-sulfonyl chloride in the presence of triethylamine, followed by reduction with sodium dithionite. These methods have been proven to be effective in synthesizing 2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether with high yields.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been used as a scaffold for the development of new drugs targeting different diseases. In material science, 2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether has been used as a building block for the synthesis of new materials with unique properties. In catalysis, 2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether has been used as a ligand in metal-catalyzed reactions, leading to the formation of new compounds with high selectivity and efficiency.
Eigenschaften
Produktname |
2-Bromo-5-(1-piperidinylsulfonyl)phenyl ethyl ether |
|---|---|
Molekularformel |
C13H18BrNO3S |
Molekulargewicht |
348.26 g/mol |
IUPAC-Name |
1-(4-bromo-3-ethoxyphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C13H18BrNO3S/c1-2-18-13-10-11(6-7-12(13)14)19(16,17)15-8-4-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3 |
InChI-Schlüssel |
XCRADBUPWHFHPV-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)Br |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







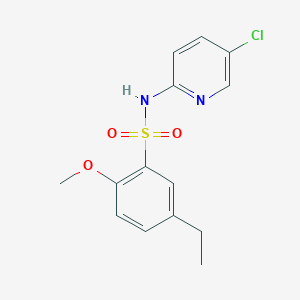


![ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B230830.png)
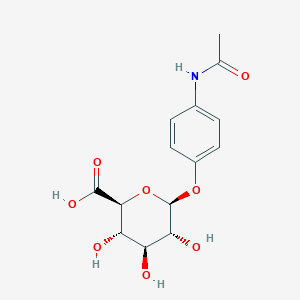
![4H-Cyclopenta[c]thiophene](/img/structure/B230839.png)
